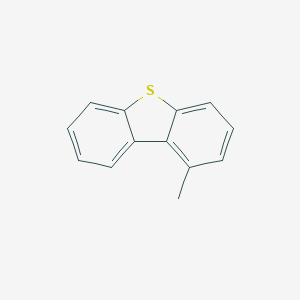

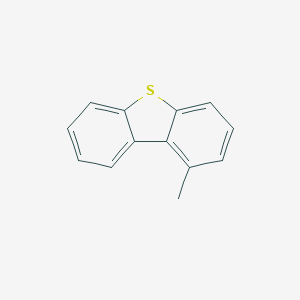

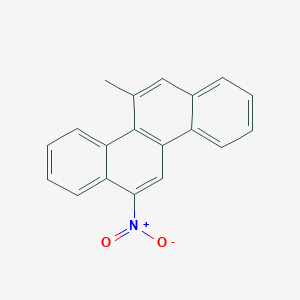

4-甲基二苯并噻吩

描述

Synthesis Analysis

MDBT can be synthesized through lithiation reactions of dibenzothiophene derivatives. Katritzky and Perumal (1990) described the synthesis of 4-substituted and 4,6-disubstituted dibenzothiophenes, examining the lithiation at the 6-position versus the α-carbon of the 4-substituent (Katritzky & Perumal, 1990). Additionally, Campaigne, Hewitt, and Ashby (1969) explored succinoylation, acetylation, and nitration reactions on MDBT, providing insights into substitution reactions that yield various 2-substituted products (Campaigne, Hewitt, & Ashby, 1969).

Molecular Structure Analysis

The molecular structure of MDBT and its derivatives has been extensively studied through NMR and X-ray crystallography, offering detailed insights into their configuration and electronic properties. Wu et al. (2009) prepared hexamethylbenzo derivatives, confirming their twisted structures via X-ray analysis, which provides a basis for understanding MDBT’s structure (Wu et al., 2009).

Chemical Reactions and Properties

MDBT undergoes various chemical reactions, including hydrodesulfurization (HDS), where its transformation mechanisms on NiMo catalysts have been proposed by Meille et al. (1999), highlighting the influence of the methyl substituent on reaction pathways (Meille et al., 1999). Kabe, Ishihara, and Zhang (1993) investigated the HDS of MDBT under deep desulfurization conditions, elucidating the effects of methyl groups on adsorption and reactivity (Kabe, Ishihara, & Zhang, 1993).

Physical Properties Analysis

The physical properties of MDBT, including its thermodynamic stability and phase behavior, have been examined through experimental studies. Freitas, Gomes, and Silva (2010) determined the standard molar enthalpy of formation and sublimation of MDBT, providing valuable data on its energetics (Freitas, Gomes, & Silva, 2010).

Chemical Properties Analysis

MDBT’s chemical properties, particularly its reactivity and interaction with catalysts, have been a subject of significant research. The study by Meille et al. (1997) on the hydrodesulfurization of alkyldibenzothiophenes offers insights into the catalytic transformation mechanisms, highlighting the role of methyl groups in determining reactivity (Meille et al., 1997).

科学研究应用

合成和反应:4-甲基二苯并噻吩可以有效地合成,用于硫化氢研究中 (C. Kuehm-Caubère等,1996)。对该化合物的溴化反应产生3-溴-4-甲基二苯并噻吩,可通过锂交换制备相关衍生物 (E. Campaigne et al., 1969)。

潜在的医疗应用:取代二苯并噻吩羧酸及其衍生物,包括4-甲基二苯并噻吩,显示出作为抗生育剂的潜力,特别是在雌性小鼠和大鼠中 (R. Crenshaw et al., 1972)。

燃料和能源:4-甲基二苯并噻吩在能源领域中具有重要意义,特别是在轻质油的加氢脱硫中,其转化影响了该过程所需的条件和催化剂 (B. Gates & H. Topsøe, 1997)。其氧化脱硫反应活性在柴油燃料处理中值得注意 (M. Te et al., 2001)。

环境应用:通过假单胞菌分离物对甲基二苯并噻吩异构体的转化,包括4-甲基二苯并噻吩,可用作评估环境污染的生物标志物 (S. Saftić等,1993)。

催化和动力学:对4-甲基二苯并噻吩的加氢脱硫研究为了解催化剂表面上的反应机制和动力学提供了见解,这对优化工业过程至关重要 (V. Vanrysselberghe et al., 1998)。

分子能学:对4-甲基二苯并噻吩的分子能学研究,如其生成焓和升华焓,有助于我们了解其热力学性质 (Vera L. S. Freitas et al., 2010)。

安全和危害

If MDBT is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If MDBT comes into contact with skin, it should be washed off with soap and plenty of water .

Relevant Papers

- A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products .

- Another paper titled “Catalytic Oxidative Desulfurization of 4-Methyldibenzothiophene by Ni/Al Modified Titanium Dioxide and Zinc Oxide” discusses the use of MDBT in the oxidative desulfurization of dibenzothiophene .

属性

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Methyldibenzothiophene | |

CAS RN |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

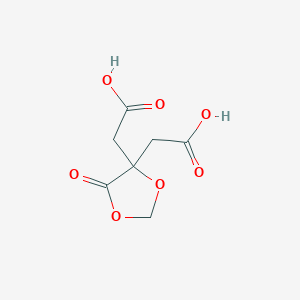

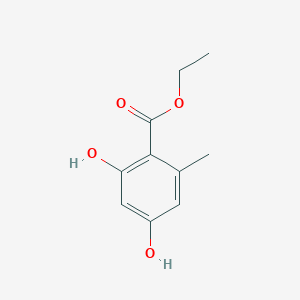

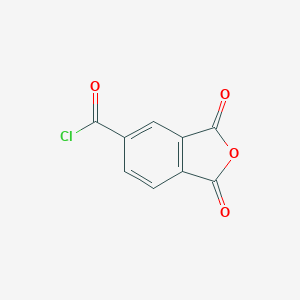

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)